molecular formula C8H13NO4 B1330129 4-Morpholin-4-yl-4-oxo-butyric acid CAS No. 67900-19-0

4-Morpholin-4-yl-4-oxo-butyric acid

Cat. No.: B1330129
CAS No.: 67900-19-0
M. Wt: 187.19 g/mol
InChI Key: OJFWUNYQLGJYEO-UHFFFAOYSA-N
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Preparation Methods

4-Morpholin-4-yl-4-oxo-butyric acid can be synthesized through various methods. One common synthetic route involves the reaction of butyric acid with 4-morpholinyl methyl ketone . The specific reaction conditions and steps can vary depending on the experimental setup. Another method involves the reaction of morpholine with succinic anhydride . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

4-Morpholin-4-yl-4-oxo-butyric acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Morpholin-4-yl-4-oxo-butyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholin-4-yl-4-oxo-butyric acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved in its mechanism of action include inhibition of metabolic enzymes and modulation of biochemical pathways .

Comparison with Similar Compounds

4-Morpholin-4-yl-4-oxo-butyric acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

4-morpholin-4-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFWUNYQLGJYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279931
Record name 4-(Morpholin-4-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67900-19-0
Record name 67900-19-0
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Record name 67900-19-0
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Record name 4-(Morpholin-4-yl)-4-oxobutanoic acid
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Record name 4-(morpholin-4-yl)-4-oxobutanoic acid
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Synthesis routes and methods

Procedure details

In 10 ml of THF was dissolved 1.814 g (81.3 mmole) of succinic anhydride, and 7.04 ml (81.3 mmole) of morpholine was added dropwise thereto from a syringe at room temperature under a nitrogen atmosphere. After stirring the reaction mixture for 1 hour, the precipitated crystals were collected by filtration and washed with a 1:2 (by volume) mixture of ethyl acetate and hexane to obtain 14.3 g (percent yield: 94%) of crude crystals of 4-morpholino-4-oxobutyric acid.
Quantity
1.814 g
Type
reactant
Reaction Step One
Quantity
7.04 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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